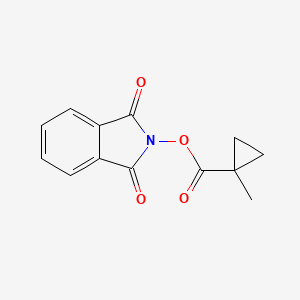
(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a phthalimide moiety with a cyclopropane carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a cyclopropane carboxylate derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts or reagents like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the phthalimide moiety can be targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. The phthalimide moiety is known for its biological activity, and the cyclopropane ring can enhance the stability and bioavailability of drug candidates. Researchers are exploring its use in the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it a versatile intermediate in the synthesis of polymers, coatings, and other high-performance materials .
作用機序
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The cyclopropane ring can enhance the compound’s binding affinity and stability, leading to more effective biological activity. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic effects .
類似化合物との比較
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: This compound features a fluorine atom on the cyclopropane ring, which can influence its reactivity and biological activity.
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate: Similar to the target compound but with a methyl group on the cyclopropane ring, affecting its steric and electronic properties.
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate is unique due to its specific combination of a phthalimide moiety and a cyclopropane carboxylate group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications. Its potential for diverse chemical transformations and biological activities sets it apart from similar compounds .
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-13(6-7-13)12(17)18-14-10(15)8-4-2-3-5-9(8)11(14)16/h2-5H,6-7H2,1H3 |
InChIキー |
VIPSRDJOEPQYAM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



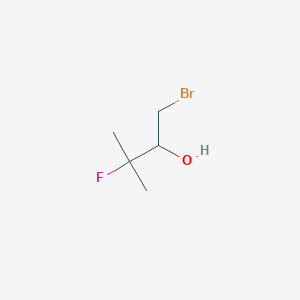
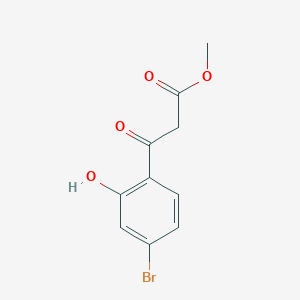
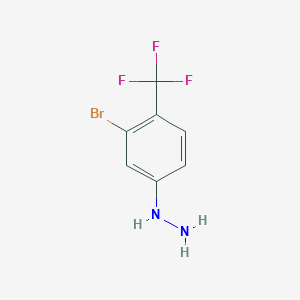
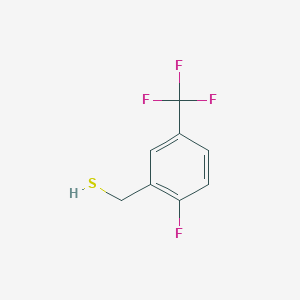
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
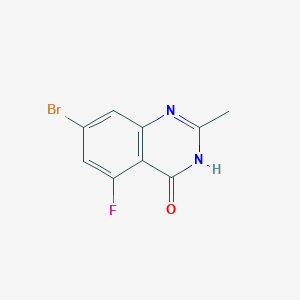
![3-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13576603.png)
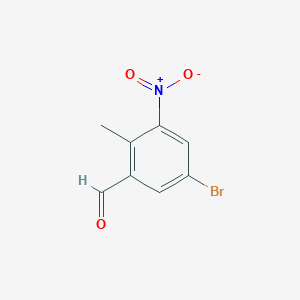
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B13576622.png)
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
